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Compound of Interest

Ethyl 3,4-dihydro-4-
Compound Name:
oxoquinazoline-6-carboxylate

Cat. No.: B123697

IUPAC Name: Ethyl 4-ox0-3,4-dihydroquinazoline-6-carboxylate
CAS Number: 155960-91-1

Molecular Formula: C11H10N203

Molecular Weight: 218.21 g/mol

This technical guide provides an in-depth overview of Ethyl 3,4-dihydro-4-oxoquinazoline-6-
carboxylate, a heterocyclic compound of interest to researchers and professionals in drug
development. The guide covers its chemical properties, synthesis, and potential biological
activities, with a focus on experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 4-oxo-3,4-dihydroquinazoline-
6-carboxylate is presented in the table below. This data is essential for its handling,
characterization, and application in experimental settings.
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Property Value

Ethyl 4-oxo0-3,4-dihydroquinazoline-6-
IUPAC Name

carboxylate

Ethyl 3,4-dihydro-4-oxoquinazoline-6-
Synonyms

carboxylate
CAS Number 155960-91-1
Molecular Formula C11H10N203
Molecular Weight 218.21 g/mol
Appearance Solid (predicted)
Purity >95% (as commercially available)[1]
Storage Store at room temperature[1]

Synthesis

The synthesis of Ethyl 4-ox0-3,4-dihydroquinazoline-6-carboxylate typically involves the
cyclization of an appropriately substituted anthranilate derivative. A plausible synthetic pathway
is outlined below.

Logical Synthesis Workflow
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Caption: Plausible synthetic workflow for Ethyl 4-oxo0-3,4-dihydroquinazoline-6-carboxylate.

Experimental Protocol: A General Approach

While a specific, detailed protocol for the synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-
carboxylate is not readily available in the public domain, a general procedure based on the
synthesis of analogous quinazolinones is provided below. This protocol should be adapted and
optimized by qualified researchers.

Step 1: Synthesis of Ethyl 4-acetamido-3-aminobenzoate

A potential precursor can be synthesized from 4-acetamido-3-aminobenzoic acid. A mixture of
4-acetamido-3-aminobenzoic acid in ethanol is treated with a few drops of concentrated sulfuric
acid and refluxed. The reaction progress is monitored by thin-layer chromatography (TLC).
After completion, the reaction mixture is worked up to isolate the ethyl ester.

Step 2: Cyclization to form the Quinazolinone Ring

The synthesized ethyl 4-acetamido-3-aminobenzoate is then cyclized to form the quinazolinone
ring. This is typically achieved by heating the amino ester with a suitable one-carbon source,
such as formamide or triethyl orthoformate, often in the presence of a catalyst or under reflux
conditions. For instance, a mixture of the amino ester and formamide can be heated at an
elevated temperature (e.g., 120-180 °C) for several hours. The reaction is monitored by TLC.
Upon completion, the product is isolated and purified, typically by recrystallization or column
chromatography.

Potential Biological Activities and Experimental
Protocols

Quinazoline and its derivatives are a well-established class of compounds with a broad range
of pharmacological activities, including anticancer and anti-inflammatory properties. While
specific biological data for Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate is limited in
publicly available literature, this section outlines the general experimental protocols used to
evaluate the potential of related compounds in these areas.
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Anticancer Activity

Quinazoline derivatives are known to exhibit anticancer activity through various mechanisms,
including the inhibition of tyrosine kinases. The cytotoxic potential of novel quinazoline
compounds is commonly assessed using in vitro cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity.

o Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are
seeded in 96-well plates at a specific density and allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the test
compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72
hours).

o MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for
the formation of formazan crystals by viable cells.

e Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to the control, and the
ICso (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is often evaluated using in vivo
models.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.
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e Animal Model: Wistar albino rats are typically used.

e Compound Administration: The test compound is administered orally or intraperitoneally at a
specific dose. A control group receives the vehicle, and a positive control group receives a
standard anti-inflammatory drug (e.g., indomethacin).

 Induction of Edema: After a set time, a sub-plantar injection of carrageenan solution is
administered to the right hind paw of each rat to induce localized inflammation and edema.

o Measurement of Paw Volume: The paw volume is measured at various time points after
carrageenan injection using a plethysmometer.

» Data Analysis: The percentage inhibition of edema is calculated for the treated groups
compared to the control group.

Conclusion

Ethyl 4-oxo0-3,4-dihydroquinazoline-6-carboxylate belongs to the quinazoline class of
heterocyclic compounds, which is of significant interest in medicinal chemistry. While detailed
experimental data for this specific molecule is not extensively documented in public literature,
this guide provides a foundation for its synthesis and potential biological evaluation based on
established protocols for related compounds. Further research is warranted to fully elucidate
the synthetic pathways and pharmacological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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